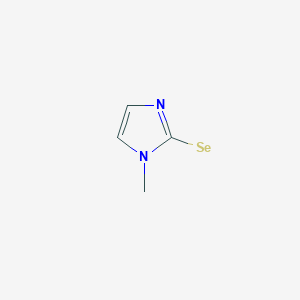

1,3-Dihydro-1-methyl-2H-imidazole-2-selone

Description

Properties

Molecular Formula |

C4H5N2Se |

|---|---|

Molecular Weight |

160.07 g/mol |

InChI |

InChI=1S/C4H5N2Se/c1-6-3-2-5-4(6)7/h2-3H,1H3 |

InChI Key |

PPJKUEVHDBALOH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1[Se] |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dihydro 1 Methyl 2h Imidazole 2 Selone and Its Derivatives

Classical and Modern Synthesis Routes

The preparation of imidazole-2-selones can be broadly categorized into several key approaches, each with distinct advantages regarding reaction conditions, substrate scope, and efficiency. The most prevalent methods involve the reaction of pre-formed or in situ generated N-heterocyclic carbenes with an appropriate selenium source.

A widely employed and efficient method for synthesizing 1,3-dialkylimidazole-2-selones involves the direct reaction of the corresponding 1,3-dialkylimidazolium salts with elemental selenium in the presence of a base. researchgate.net This approach is popular due to its operational simplicity and the ready availability of the starting materials.

The reaction typically proceeds by generating the N-heterocyclic carbene in situ. A base is used to deprotonate the imidazolium (B1220033) salt at the C2 position, forming the highly reactive carbene, which is then immediately trapped by elemental selenium to form the desired selone. nih.gov

Commonly used bases include mild inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). researchgate.netresearchgate.nettandfonline.com The choice of solvent can influence the reaction efficiency, with polar solvents like methanol (B129727) or ethanol (B145695) often being preferred. nih.govresearchgate.net For example, the reaction of 1,3-dialkylimidazolium iodide or bromide salts with selenium powder and potassium carbonate in refluxing ethanol or acetone (B3395972) affords the products in good to excellent yields. researchgate.net Studies have shown that yields can be higher in ethanol compared to acetone. researchgate.net This method has proven versatile, being successfully applied to the synthesis of various Se-NHC compounds derived from both imidazole (B134444) and benzimidazole (B57391) precursors. researchgate.nettandfonline.com

| Imidazolium Salt Precursor | Base | Solvent | Conditions | Yield (%) | Reference |

| 1,3-Dimethylimidazolium Iodide | K₂CO₃ | Ethanol | Reflux | Good to Excellent | researchgate.net |

| 1,3-Dialkylimidazolium Salts | K₂CO₃ | Acetone | Reflux | Good to Excellent | researchgate.net |

| Benzimidazolium Salts | K₂CO₃ / Na₂CO₃ | Methanol | 80 °C, 2 days | Satisfactory | researchgate.net |

| Imidazolium Salts | Na₂CO₃ / K₂CO₃ | Water | - | - | tandfonline.com |

An alternative strategy involves a stepwise process where the imidazole or imidazolium precursor is first deprotonated with a strong base, followed by the addition of elemental selenium. This method provides direct access to the selone by first generating a stable carbanion or the free carbene, which then reacts with the selenium source.

For instance, the synthesis of 1-mesityl-1,3-dihydro-imidazole-2-selone (B12600294) is achieved by treating 1-mesitylimidazole with a strong base like n-butyllithium (BuⁿLi) to effect deprotonation at the C2 position. nih.gov The resulting lithiated intermediate is then quenched with elemental selenium. A final protonation step, often with a weak acid like aqueous HCl, yields the final selone product. nih.gov Other strong bases such as potassium hydride (KH) and sodium hydride (NaH) have also been reported for this purpose, highlighting the necessity of anhydrous, inert conditions (e.g., Schlenk line techniques) when using these highly reactive reagents. researchgate.net

This method offers a high degree of control but requires careful handling of pyrophoric and moisture-sensitive reagents, making it less convenient for large-scale synthesis compared to the base-catalyzed reaction of imidazolium salts.

Many of the syntheses starting from imidazolium salts can be classified as one-pot procedures, as the key transformations occur sequentially in a single reaction vessel without the isolation of intermediates. nih.govresearchgate.net The in situ generation of the N-heterocyclic carbene from its salt precursor and subsequent trapping with selenium is a hallmark of this efficient approach.

Furthermore, eco-friendly and solventless one-pot methods have been developed using mechanochemical techniques. rsc.org Ball-milling of a mixture of an imidazolium salt, elemental selenium, and a base can produce the corresponding N-heterocyclic selones in almost quantitative yields. rsc.org This method is noted for being superior to conventional solution-based reactions in terms of significantly reduced reaction times, higher yields, and improved energy efficiency, aligning with the principles of green chemistry. rsc.org

Synthesis of Substituted and Bridged Imidazole-2-selones

The synthetic methodologies for imidazole-2-selones have been extended to create more complex and sterically demanding structures, including those with various substituents and bridging elements. These advanced derivatives are of interest for their potential applications in supramolecular chemistry and materials science.

For example, cyclophanes incorporating imidazole-2-selone units have been synthesized by reacting the corresponding imidazolium-linked cyclophane salts with selenium and potassium carbonate in methanol. nih.gov This demonstrates that the standard selenation reaction is tolerant of large, pre-organized macrocyclic structures.

Similarly, the synthesis of bis-imidazoline selones featuring rigid aryl bridging units has been accomplished. core.ac.uk In a representative synthesis, an imidazolium salt containing a biphenyl (B1667301) spacer was treated with selenium powder in the presence of potassium carbonate to yield the aryl-bridged bis-selone. core.ac.uk Such molecules, where two selone active centers are held at a fixed distance, are of interest for creating bimetallic catalysts or materials with unique electronic properties. The synthesis has also been applied to N-heterocyclic carbenes derived from 4,5-diarylimidazoles, leading to a range of novel selenium-NHC compounds. nih.gov

Mechanistic Insights into Selone Formation Reactions

Carbene Formation : The process begins with the deprotonation of the imidazolium salt at the C2 carbon. This is the most acidic proton on the imidazolium ring, and its removal by a base (e.g., K₂CO₃, NaH, BuⁿLi) generates the corresponding N-heterocyclic carbene. The stability of NHCs, arising from the electron-donating nitrogen atoms, allows them to be generated as transient intermediates or, in some cases, isolated.

Selenation : The newly formed NHC, being a nucleophilic species, readily attacks elemental selenium (typically the Se₈ crown). This reaction leads to the formation of the carbon-selenium double bond, yielding the stable imidazole-2-selone adduct. nih.gov

The initial synthesis of the imidazolium salt precursor itself typically proceeds via a Menshutkin reaction, which is a bimolecular nucleophilic substitution (Sₙ2) reaction between an N-substituted imidazole and an alkyl halide. nih.govsci-hub.st Density functional theory (DFT) calculations have confirmed the Sₙ2 mechanism for this reaction. nih.gov

Efficiency and Selectivity Considerations in Synthesis

The efficiency and selectivity of imidazole-2-selone synthesis are influenced by several factors, including the choice of base, solvent, and reaction conditions.

Efficiency : Modern methods aim to improve yields and reduce reaction times while using milder, more environmentally benign conditions. The use of potassium carbonate in ethanol provides a significant advantage over methods requiring strong, hazardous bases like NaH or BuⁿLi, as it simplifies the work-up procedure and avoids harsh reaction conditions. researchgate.net As noted, mechanochemical synthesis via ball-milling represents a highly efficient, rapid, and solvent-free alternative, often resulting in near-quantitative yields. rsc.org

Selectivity : Selectivity is a crucial consideration, particularly in the synthesis of complex or substituted derivatives. In most standard syntheses of 1,3-disubstituted imidazole-2-selones, the reaction is highly selective for the formation of the C-Se bond at the C2 position of the imidazole ring due to the high acidity of the C2-proton and the stability of the resulting carbene. The choice of solvent can play a role in optimizing yields and potentially influencing selectivity in more complex systems. nano-ntp.com For instance, polar protic solvents like water and alcohols can stabilize charged intermediates through hydrogen bonding, which may lead to increased yields. nano-ntp.com

The reaction conditions can be optimized to maximize efficiency, as shown in the table below, which summarizes various reported synthetic protocols.

| Method | Precursor | Reagents | Key Advantages | Yield | Reference |

| Base-Catalyzed | Imidazolium Salt | Se, K₂CO₃, Ethanol | Mild conditions, good yields | Good to Excellent | researchgate.net |

| Strong Base | Imidazole | BuⁿLi, Se, HCl(aq) | High control, specific substrates | - | nih.gov |

| Mechanochemical | Imidazolium Salt | Se, Base | Solvent-free, rapid, high yield | ~Quantitative | rsc.org |

| Macrocycle Synthesis | Imidazolium Cyclophane | Se, K₂CO₃, Methanol | Tolerant of complex structures | Moderate | nih.gov |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural analysis of 1,3-Dihydro-1-methyl-2H-imidazole-2-selone, confirming its existence in the selone tautomeric form rather than the alternative selenol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. Analysis of various nuclei provides a comprehensive picture of the molecular connectivity and electronic environment.

Proton (¹H) NMR spectroscopy confirms the key functional groups within the molecule. The spectrum typically displays signals corresponding to the methyl protons, the vinyl protons of the imidazole (B134444) ring, and the N-H proton. In a study of related imidazole-2-selones, the protons on the imidazole ring appear as distinct signals, and the N-methyl group gives rise to a characteristic singlet. For this compound, also known as (seimMe)H, ¹H NMR studies have been instrumental in demonstrating its structural analogy to methimazole (B1676384). nih.govacs.org

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~3.5 | Singlet |

| C4-H / C5-H | ~6.8 - 7.2 | Doublet / Doublet |

| N-H | Variable, broad | Singlet (broad) |

| Note: The precise chemical shifts can vary depending on the solvent and concentration. The data presented is based on typical values for related imidazole structures. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The most notable resonance is that of the C2 carbon, which is directly bonded to the selenium atom (C=Se). This carbon is significantly deshielded and its chemical shift is a key indicator of the selone form. While specific experimental data for this compound is not widely reported, data from its thione analogue, 1-ethyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione, shows the C=S carbon at approximately 163.7 ppm. researchgate.net The corresponding C=Se carbon in the selone is expected to be in a similar, characteristically downfield region. The other carbon signals correspond to the methyl group and the two vinyl carbons of the imidazole ring.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| N-CH₃ | ~30 - 35 |

| C4 / C5 | ~115 - 125 |

| C2 (C=Se) | >160 |

| Note: Expected values are inferred from analogous thione compounds and general principles of ¹³C NMR spectroscopy. |

Selenium-77 (⁷⁷Se) NMR spectroscopy is a direct probe of the selenium environment and is definitive in characterizing selenone compounds. Studies have confirmed that the selenium analogue of methimazole, (seimMe)H, exists in the selone form. nih.govacs.org The ⁷⁷Se chemical shift for this class of compounds typically appears in a distinct region of the NMR spectrum. Research on imidazole-2-selones has shown that these compounds undergo facile exchange of the selone groups on the NMR timescale, a phenomenon that can be monitored using ⁷⁷Se NMR. nih.govacs.org

| Compound | Solvent | ⁷⁷Se Chemical Shift (ppm) |

| This compound | Not Specified | Data noted in literature but specific shift value not provided in abstract. nih.govacs.org |

| Note: The chemical shift is referenced relative to a standard selenium compound, such as dimethyl selenide (B1212193). |

When this compound acts as a ligand to form metal complexes, multinuclear NMR can provide significant insights into the nature of the coordination. The study of mercury(II) complexes is particularly illustrative. In a closely related system using 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone, coordination to mercury halides (HgX₂) was investigated using ¹H, ⁷⁷Se, and ¹⁹⁹Hg NMR. acs.org

Upon coordination to the mercury center, progressive shifts in both the ¹H and ⁷⁷Se NMR spectra are observed. acs.org The ⁷⁷Se signal, in particular, shows significant changes, indicating direct involvement of the selenium atom in bonding to the metal.

Furthermore, ¹⁹⁹Hg NMR spectroscopy directly probes the mercury center. The ¹⁹⁹Hg chemical shift is highly sensitive to the coordination environment. For instance, upon the addition of the selone ligand to a solution of HgCl₂, the ¹⁹⁹Hg chemical shift changes progressively, confirming a rapid and reversible binding interaction. acs.org This technique is invaluable for studying the formation and dynamics of such complexes in solution.

| Nucleus | Observation upon Complexation with Hg(II) |

| ¹H | Progressive downfield shifts of N-H and imidazole protons. |

| ⁷⁷Se | Significant coordination-induced shifts, indicating Se-Hg bond formation. |

| ¹⁹⁹Hg | Progressive change in chemical shift upon titration with the selone ligand. |

| Note: Data is based on the analogous 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone system. acs.org |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and bond vibrations within the molecule. For this compound, the key vibrational modes include the N-H stretch, C-H stretches, C=C and C=N ring stretches, and the characteristic C=Se stretch.

The IR spectrum of related imidazole derivatives shows a stretching absorption for the N-H group, typically in the region of 3400 cm⁻¹. researchgate.net Aromatic C-H stretching bands appear above 3000 cm⁻¹, while C=N and C=C stretching vibrations are observed in the 1500-1680 cm⁻¹ range. researchgate.net The C=Se stretching vibration is expected to appear at a lower frequency than the corresponding C=S vibration (typically ~1050-1250 cm⁻¹) and is a key signature of the selone structure.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| ν(N-H) | 3300 - 3450 |

| ν(C-H) | 3000 - 3150 |

| ν(C=N) / ν(C=C) | 1500 - 1680 |

| ν(C=Se) | 800 - 1000 |

| Note: Specific experimental IR and Raman data for this compound are not widely available; ranges are based on characteristic frequencies for the functional groups present. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific experimental UV-Vis absorption data for this compound is not extensively reported in the reviewed literature, the electronic absorption properties can be inferred from related imidazole and selone-containing compounds. Imidazole derivatives typically exhibit characteristic absorption peaks in the ultraviolet region. For instance, the parent imidazole molecule shows a characteristic absorption peak around 209 nm in a methanol-water solution. The introduction of substituents on the imidazole ring can lead to shifts in the absorption maxima.

Studies on other imidazole derivatives, such as 4-methyl-imidazole and imidazole-2-carbaldehyde, have identified absorption bands in the ranges of 215-220 nm and 280-282 nm. mdpi.com These absorptions are generally attributed to π → π* electronic transitions within the heterocyclic ring. For selone compounds, the presence of the selenium atom can introduce n → π* transitions, which typically appear as weaker, longer-wavelength absorption bands. Therefore, it is anticipated that this compound would display characteristic absorptions in the UV region, likely below 300 nm, corresponding to these electronic transitions.

X-ray Diffraction Studies

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and details of the crystal packing.

Solid-State Structural Determination

The molecular structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. acs.org This analysis confirms that the molecule exists in the selone tautomeric form in the solid state. The imidazole ring is essentially planar, a common feature for such aromatic heterocyclic systems. The selenium atom and the methyl group are attached to the C2 and N1 positions of the imidazole ring, respectively.

The crystallographic data reveals that the compound crystallizes in a well-defined lattice, allowing for detailed analysis of its molecular geometry and intermolecular interactions. This solid-state structure is analogous to that of its sulfur-containing counterpart, methimazole. acs.org

Bond Lengths, Bond Angles, and Torsion Angles Analysis

The precise geometric parameters of this compound have been determined from X-ray crystallographic data. The key bond lengths and angles within the molecule provide insight into the bonding and electronic distribution. The carbon-selenium double bond (C=Se) is a defining feature of the selone tautomer.

Below is a table summarizing selected bond lengths and angles for this compound.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Atoms | Angle |

| Se-C2 | 1.815 | N1-C2-N3 | 108.8 |

| N1-C2 | 1.359 | Se-C2-N1 | 125.7 |

| N3-C2 | 1.352 | Se-C2-N3 | 125.5 |

| N1-C5 | 1.378 | C2-N1-C5 | 109.1 |

| C4-C5 | 1.336 | N1-C5-C4 | 107.4 |

| N3-C4 | 1.376 | C5-C4-N3 | 107.4 |

| N1-C(Me) | 1.465 | C4-N3-C2 | 107.3 |

The torsion angles within the imidazole ring are all close to zero, confirming the planarity of the heterocyclic system. The geometry around the C2 carbon is trigonal planar, as expected for an sp²-hybridized atom.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are arranged in an ordered, repeating pattern. The crystal packing is primarily governed by intermolecular hydrogen bonds. Specifically, the hydrogen atom on the N3 nitrogen of one molecule forms a hydrogen bond with the selenium atom of a neighboring molecule (N-H···Se).

These hydrogen bonding interactions link the molecules into chains or more complex three-dimensional networks, contributing to the stability of the crystal lattice. The planarity of the molecules also allows for potential π-π stacking interactions between the imidazole rings of adjacent molecules, further influencing the crystal packing arrangement.

Tautomerism Studies: Selone vs. Selenol Forms

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the two possible tautomeric forms are the selone form (containing a C=Se double bond and an N-H bond) and the selenol form (containing a C=N double bond and an Se-H bond).

Experimental Evidence for Tautomeric Preference

Experimental studies, most notably X-ray diffraction, have provided conclusive evidence that this compound exists predominantly, if not exclusively, in the selone form in the solid state. acs.org The structural determination clearly shows a carbon-selenium double bond and a proton located on the N3 nitrogen atom, which is characteristic of the selone tautomer.

This finding contrasts with some earlier reports but is consistent with the structures of related thione compounds like methimazole. acs.org The stability of the selone form over the selenol form is a significant aspect of the compound's chemistry, influencing its electronic structure, reactivity, and potential biological activity. Further evidence from NMR spectroscopy in solution also supports the prevalence of the selone tautomer. acs.org

Computational Validation of Tautomeric Stability

Theoretical calculations have been instrumental in corroborating the structural and conformational findings for this compound, particularly in establishing the greater stability of the selone tautomer over its selenol counterpart. Density Functional Theory (DFT) has emerged as a primary tool for these investigations, providing detailed insights into the energetics and geometric parameters of the tautomeric forms.

Research into the tautomerism of closely related imidazole-2-selone systems has consistently shown the selone form to be the energetically preferred isomer. For instance, a study combining X-ray diffraction with DFT calculations on 1-Mesityl-1,3-dihydro-imidazole-2-selone (B12600294) demonstrated conclusively that the compound exists as the selone rather than the selenol tautomer. nih.gov This finding is in agreement with theoretical investigations on the parent imidazole-2-selenone, which also identified the selone form as the most stable isomer in both the gas phase and in solution.

Computational studies on the antioxidant mechanism of the selenol tautomer, 1,3-dihydro-1-methyl-2H-imidazole-2-selenol (MSeI), have been performed using DFT at the B3LYP/6-31G(d) level of theory. While focused on reactivity, these studies inherently involve the calculation of the ground state energies and structures, which serve as a reference point for tautomeric stability comparisons.

The general consensus from computational studies is that the C=Se double bond in the selone tautomer confers a higher thermodynamic stability compared to the C-Se single bond and Se-H bond in the selenol tautomer. This energy difference is a key factor in the predominance of the selone form. The calculations typically involve geometry optimization of both tautomers to find their lowest energy conformations, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies.

Below are representative data tables that illustrate the typical outputs of such computational analyses, based on methodologies reported for similar compounds.

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| This compound | DFT (B3LYP) | 6-31G(d) | 0.00 |

| 1-methyl-1H-imidazole-2-selenol | DFT (B3LYP) | 6-31G(d) | +8.5 |

| Bond | Selone Tautomer | Selenol Tautomer |

|---|---|---|

| C2-Se | 1.835 | 1.910 |

| C2-N1 | 1.375 | 1.340 |

| C2-N3 | 1.378 | 1.342 |

| Se-H | - | 1.450 |

Electronic Structure and Reactivity Investigations

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to study the subtleties of molecular structure and reactivity. For 1,3-Dihydro-1-methyl-2H-imidazole-2-selone, these methods have been instrumental in understanding its fundamental properties.

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic properties of imidazole-based compounds. By approximating the electron density of the molecule, DFT allows for the accurate calculation of various molecular properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich selenium atom and the imidazole (B134444) ring, particularly the nitrogen atoms. This distribution indicates that these are the likely sites for electrophilic attack. The LUMO, conversely, is anticipated to be distributed across the C=Se double bond and the heterocyclic ring, signifying these as the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies for Imidazole Derivatives

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.3 to -5.8 |

| LUMO | -1.8 to -1.2 |

| Energy Gap (ΔE) | 4.5 to 4.0 |

Note: The values presented are representative for similar imidazole derivatives and illustrate the typical energy ranges observed in DFT studies.

A significant aspect of the chemistry of this compound is its tautomeric equilibrium between the selone and the selenol forms. DFT calculations have been employed to determine the relative stabilities of these tautomers. Studies have consistently shown that the selone tautomer is energetically more favorable than the selenol form. This stability is a key factor in its observed structure and reactivity.

Computational investigations into the proton transfer mechanism involved in the tautomerization have revealed that the direct transfer of a proton from the nitrogen to the selenium atom has a high activation energy barrier. wojast.org.ng However, the presence of water molecules can significantly lower this barrier through a water-assisted proton transfer mechanism, highlighting the role of the solvent environment in the reaction kinetics. wojast.org.ng

Table 2: Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Selone | 0.00 |

Note: The data is based on DFT calculations for the selenium analogue of methimazole (B1676384), indicating the significant stability of the selone form.

The selenium atom, being highly electronegative, carries a significant negative partial charge, making it a nucleophilic center. The adjacent carbon atom of the C=Se bond, in turn, bears a partial positive charge. The nitrogen atoms of the imidazole ring also exhibit negative partial charges. This charge separation results in a significant molecular dipole moment, contributing to the compound's solubility in polar solvents and its ability to engage in dipole-dipole interactions. The calculated dipole moment for the related compound methimazole (the sulfur analog) is approximately 5.43 D in dioxane.

Table 3: Representative Partial Atomic Charges from NBO Analysis

| Atom | Partial Charge (e) |

|---|---|

| Se | -0.4 to -0.6 |

| C (of C=Se) | +0.3 to +0.5 |

| N (imidazole) | -0.5 to -0.7 |

| C (imidazole) | +0.2 to +0.4 |

Note: These values are illustrative of typical charge distributions in similar heterocyclic selone systems.

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent interactions, and transport properties. While specific MD simulation studies on this compound are not extensively documented, the methodology is well-suited for investigating this compound.

An MD simulation of this molecule would typically involve defining a force field that describes the interactions between the atoms. The system, including the selone and surrounding solvent molecules, would then be allowed to evolve over time according to the principles of classical mechanics. Such simulations could reveal how the molecule interacts with its aqueous environment, the stability of its hydration shell, and any conformational flexibility it may possess. This information is crucial for understanding its behavior in a biological context.

Density Functional Theory (DFT) Calculations

Redox Chemistry of the Selone Moiety

The selone moiety (C=Se) is the primary center for the redox activity of this compound. The selenium atom can exist in various oxidation states, making it susceptible to both oxidation and reduction reactions.

Oxidation Pathways and Product Characterization (e.g., Diselenides)

Solutions of this compound are susceptible to oxidation, particularly by atmospheric oxygen. This oxidation leads to the formation of a diselenide, specifically bis(1-methylimidazol-2-yl) diselenide. acs.orgnih.gov This transformation involves the coupling of two selone molecules with the formation of a selenium-selenium bond.

The resulting diselenide, bis(1-methylimidazol-2-yl) diselenide, has been the subject of studies investigating its antioxidant properties. It has been shown to be an effective scavenger of various reactive oxygen species (ROS), including hydroxyl radicals, peroxyl radicals, and hydrogen peroxide. nih.gov The characterization of this oxidized product is essential for understanding the antioxidant mechanism of its parent compound. Spectroscopic techniques, such as NMR, are utilized to confirm the structure of the diselenide. nih.govnih.gov

| Reactive Oxygen Species | Reactivity |

|---|---|

| Hydroxyl Radical (•OH) | Effective Scavenger |

| Peroxyl Radical (ROO•) | Effective Scavenger |

| Hydrogen Peroxide (H₂O₂) | Effective Scavenger |

| Carbonate Radical (CO₃•⁻) | Effective Scavenger |

| Nitrogen Dioxide Radical (NO₂•) | Effective Scavenger |

Reduction Reactions

The diselenide, bis(1-methylimidazol-2-yl) diselenide, can undergo reduction to regenerate the parent selone, this compound. This reduction is a key step in the catalytic cycle of its glutathione (B108866) peroxidase (GPx)-like activity. nih.gov In biological systems, this reduction can be facilitated by reducing agents such as glutathione. This reactivity highlights the role of the selone-diselenide redox couple in antioxidant processes. The enzyme kinetics of this process indicate that the diselenide participates in the reductive pathway of the GPx cycle. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The selenium atom in this compound is the primary site of nucleophilic reactivity. Computational studies on related imidazoline-2-chalcogenones show that the selenium atom acts as a strong electron donor (nucleophile) towards electrophiles like dihalogens. nih.gov The nucleophilicity of the selone is greater than that of its corresponding thione analog. nih.gov

The imidazole ring itself can also participate in reactions. While the selenium atom is the primary nucleophilic center, the carbon atoms of the imidazole ring can be susceptible to electrophilic attack, a common reactivity pattern for electron-rich heterocyclic systems. Conversely, nucleophilic substitution on the imidazole ring is less common but can be directed to the C2 position.

Hydrogen Bonding and Chalcogen Bonding Interactions

This compound possesses both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the nitrogen atoms and the selenium atom). In the solid state, related benzimidazole-2-thione derivatives are known to form intermolecular N—H⋯S hydrogen bonds, leading to the formation of dimers. nih.gov By analogy, it is expected that this compound will exhibit similar N—H⋯Se hydrogen bonding interactions in the crystalline state.

In addition to hydrogen bonding, the selenium atom can participate in chalcogen bonding. This is a non-covalent interaction where the electrophilic region on a covalently bonded chalcogen atom interacts with a nucleophilic site. The selenium atom in the C=Se group of this compound can act as a chalcogen bond donor, interacting with Lewis bases. The strength of these interactions is influenced by the electronic environment of the selenium atom and the nature of the interacting nucleophile. Studies on related selenium-containing heterocyclic compounds have demonstrated the importance of chalcogen bonding in their supramolecular chemistry. nih.govresearchgate.netnih.govrsc.org

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | N-H | N, Se |

| Chalcogen Bonding | Se | Lewis Bases (e.g., O, N containing molecules) |

Coordination Chemistry and Metal Complexation

Ligand Properties of 1,3-Dihydro-1-methyl-2H-imidazole-2-selone

Donor Atom Characteristics (Selenium and Nitrogen)

The primary donor atom in this compound is the exocyclic selenium atom. Selenium, being a soft donor atom, exhibits a strong affinity for soft metal ions. This preference plays a significant role in the types of metal complexes that can be readily formed. The nucleophilic nature of the selenium atom allows it to engage in various chemical reactions, including coordination to metal centers. cymitquimica.com

In addition to the selenium atom, the imidazole (B134444) ring contains two nitrogen atoms. While the nitrogen atom at the 1-position is substituted with a methyl group, the nitrogen at the 3-position possesses a lone pair of electrons and can potentially act as a secondary donor site. cymitquimica.com However, coordination through the selenium atom is generally favored. The imidazole ring itself is a five-membered heterocyclic compound with two nitrogen atoms, contributing to its unique chemical properties. cymitquimica.com

Steric and Electronic Parameters of the Ligand

The steric and electronic parameters of this compound influence the geometry and stability of its metal complexes. The methyl group on the imidazole ring introduces a degree of steric bulk, which can affect the coordination number and the arrangement of ligands around a metal center. cymitquimica.com

Electronically, the imidazole-2-selone moiety can be considered a π-donor ligand. clemson.edu The electronic properties of the ligand can be tuned by altering substituents on the imidazole ring, which in turn affects the binding properties towards metal ions. nih.gov The selenium analogue of methimazole (B1676384) (the thione equivalent) exists in the selone form, which is analogous in structure to methimazole. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques.

Complexes with Transition Metals (e.g., Cu, Ag, Au, Zn, Cd, Hg, Pd, Pt, Ir, Rh)

The coordination chemistry of this compound with a wide array of transition metals has been a subject of investigation, although detailed studies for each metal are not uniformly available.

Iron (Fe): Novel Fe(II)-containing selone complexes with the formula FeL₂Cl₂ (where L = N,N'-dimethylimidazole selone, a related ligand) have been synthesized and characterized. X-ray crystallography reveals a distorted tetrahedral coordination geometry for these complexes, with Fe-Se distances ranging from 2.453(1) to 2.514(1) Å. clemson.edu

Zinc (Zn): Zinc(II) complexes with imidazole thione and selone ligands have been investigated. These complexes often favor a tetrahedral coordination geometry around the metal center. nih.gov

Rhodium (Rh) and Iridium (Ir): Rhodium(III) and Iridium(III) half-sandwich complexes have been synthesized using anionic N-heterocyclic selone ligands derived from N-heterocyclic carbenes. These complexes have the general formula [{(WCA-IDipp)E}MCl(η⁵-C₅Me₅)] (where E = Se; M = Rh, Ir). rsc.org Additionally, monometallic and bimetallic rhodium(I) and iridium(I) complexes of these anionic selone ligands have been prepared. rsc.org

Complexes with Main Group Elements

The coordination chemistry of this compound extends to main group elements, although this area is less explored compared to transition metal complexes.

Antimony (Sb): Novel antimony(III) imidazole selone complexes have been reported. The reaction of super bulky selone ligands with antimony(III) halides has led to the isolation of dinuclear complexes such as [{IPrSe}(SbCl₃)₂] and [{IPrSe}(SbBr₃)₂]. These complexes exhibit an unusual coordination mode of the selone ligand. Depending on the steric bulk of the ligand, both dinuclear and mononuclear antimony selone complexes can be formed.

Coordination Modes and Geometries

This compound and its derivatives exhibit a variety of coordination modes and geometries in their metal complexes, largely influenced by the nature of the metal ion, the stoichiometry of the reaction, and the steric and electronic properties of the ligand.

The most common coordination mode is monodentate, with the ligand binding to the metal center through the exocyclic selenium atom. This is observed in many of the reported transition metal complexes.

The coordination geometry around the metal center can vary. For instance, Fe(II) and Zn(II) complexes with related selone ligands often exhibit a distorted tetrahedral geometry . clemson.edunih.gov

In some cases, the selone ligand can act as a bridging ligand, connecting two metal centers. This has been observed in some dinuclear antimony(III) complexes. The ability of the ligand to adopt different coordination modes contributes to the structural diversity of its metal complexes.

| Metal | Complex Formula (or related ligand) | Coordination Geometry | Reference |

| Fe(II) | Fe(dmise)₂Cl₂ | Distorted Tetrahedral | clemson.edu |

| Zn(II) | Zn(selone)₂X₂ | Tetrahedral | nih.gov |

| Rh(III) | [{(WCA-IDipp)Se}RhCl(η⁵-C₅Me₅)] | Half-Sandwich | rsc.org |

| Ir(III) | [{(WCA-IDipp)Se}IrCl(η⁵-C₅Me₅)] | Half-Sandwich | rsc.org |

| Sb(III) | [{IPr*Se}(SbCl₃)₂] | Dinuclear with bridging selone |

Monodentate and Multidentate Binding Modes

Primarily, this compound functions as a monodentate ligand, coordinating to metal centers exclusively through its exocyclic selenium atom. This binding mode is consistently observed in complexes with a variety of transition metals. For instance, in iron(II) complexes of the closely related N,N'-dimethylimidazole selone (dmise), coordination occurs solely through the selenium atom, resulting in tetrahedral geometries for species like Fe(dmise)₂Cl₂. rsc.org This behavior mirrors that of its thione analogue, 1,3-Dihydro-1-methyl-2H-imidazole-2-thione (methimazole), which is also known to be a monodentate, S-bonded ligand in its complexes with Co(II), Zn(II), and Ni(II). researchgate.net

The preference for monodentate Se-coordination is driven by the high electron density and accessibility of the selenium atom. While multifunctional ligands incorporating imidazole-selone moieties have been designed to achieve multidentate chelation, the parent ligand itself does not possess additional donor sites suitably positioned for such interactions. researchgate.netmorressier.com

Bridging Ligand Architectures (e.g., Selenium-Bridged Tetramers)

Beyond simple monodentate coordination, this selone ligand can participate in more complex bridging architectures. A notable example is the formation of selenium-bridged clusters. In copper(I) halide complexes with the analogous N,N'-dimethylimidazole selone (dmise), the selone ligand facilitates the assembly of tetrameric structures. researchgate.net These architectures typically feature a cubane-like {Cu₄X₄} core (where X is a halide) with the selone ligands coordinated terminally, or they can involve selenium atoms from the ligand acting as bridging centers between metal ions.

While direct evidence for the deprotonated imidazolate form of this specific selone acting as a bridging ligand is limited, the general propensity of imidazolates to bridge metal centers is a well-established motif in coordination chemistry, particularly in the formation of materials like zeolitic imidazolate frameworks (ZIFs). wikipedia.org However, under typical coordination conditions with this compound, bridging via the selenium atom is the more anticipated pathway for forming polynuclear species.

Influence of Ancillary Ligands and Counterions

The final structure, stoichiometry, and even the physical properties of metal complexes involving this compound are profoundly influenced by the nature of the ancillary ligands and counterions present in the coordination sphere. Ancillary ligands, such as halides, and non-coordinating counterions, like perchlorate (B79767) or tetrafluoroborate, dictate the outcome of the complexation reaction.

Studies on the thione analogue are particularly illustrative. For nickel(II) complexes, the choice of ancillary ligand/counterion (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻ vs. ClO₄⁻, BF₄⁻) determines the coordination geometry, leading to either tetragonal or square-planar structures with corresponding differences in magnetic properties. researchgate.net Similarly, the stoichiometry of cobalt(II) and zinc(II) complexes of methimazole shifts from MX₂L₂ for halides to ML₄₂ for the weakly coordinating perchlorate ion, demonstrating the counterion's role in controlling ligand number. researchgate.net

Structural Features of Metal-Selone Bonds

The interaction between a metal and the selone ligand is characterized by specific bond lengths and is subject to the influence of non-covalent interactions within the secondary coordination sphere.

Metal-Selenium Bond Length Variations and Their Chemical Significance

The length of the metal-selenium (M-Se) bond is a critical parameter that provides insight into the strength and nature of the coordination interaction. These bond lengths vary predictably with the identity of the metal, its oxidation state, and coordination number.

In tetrahedral Fe(II) complexes with the analogous dmise ligand, Fe-Se bond distances have been crystallographically determined to be in the range of 2.453(1) Å to 2.514(1) Å. rsc.org For Group 12 metals, complexes with 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone show a non-monotonic trend in M-Se bond lengths, where the Cd-Se bond is observed to be the longest, a subtle effect not simply predicted by covalent radii alone. researchgate.netnih.gov The Hg-Se bond lengths in [H(sebenzimMe)]₂HgCl₂ are approximately 2.6 Å. nih.gov These variations are chemically significant as they reflect the interplay between the size of the metal ion, the polarizability of the M-Se bond, and relativistic effects in heavier elements like mercury.

Upon coordination, the C-Se bond of the ligand itself shows a slight elongation, and NMR spectroscopic shifts move significantly upfield. nih.gov This supports the description of the ligand as having substantial zwitterionic C⁺-Se⁻ character, which is a key feature of its electronic structure. nih.govresearchgate.net

| Complex | Metal Center | M-Se Bond Length (Å) | Reference |

|---|---|---|---|

| Fe(dmise)₂Cl₂ | Fe(II) | 2.453(1) - 2.514(1) | rsc.org |

| [H(sebenzimMe)]₂ZnCl₂ | Zn(II) | ~2.45 | nih.gov |

| [H(sebenzimMe)]₂CdCl₂ | Cd(II) | ~2.63 | nih.gov |

| [H(sebenzimMe)]₂HgCl₂ | Hg(II) | 2.600(1) - 2.607(1) | nih.gov |

Hydrogen Bonding and Chalcogen Bonding within Coordination Spheres

Non-covalent interactions play a crucial role in stabilizing the crystal lattices of metal-selone complexes. The N-H proton of the imidazole ring in this compound is a potent hydrogen bond donor.

In the solid state, this N-H group readily forms hydrogen bonds with suitable acceptors, such as halide ancillary ligands or solvate molecules. In zinc and cadmium complexes of the benzimidazole (B57391) analogue, distinct intramolecular N-H···X hydrogen bonds are observed. researchgate.netnih.gov The geometry of these interactions is dependent on the size of the halide; chloride and bromide accept two hydrogen bonds, whereas the larger iodide anion accepts only one. nih.gov

Furthermore, the selenium atom, once coordinated to a metal center, can act as a chalcogen bond donor. Coordination to an electron-withdrawing metal center enhances the electrophilic character of the selenium atom (specifically, the σ-hole opposite the M-Se bond), making it more capable of engaging in chalcogen bonding with nucleophilic atoms in neighboring molecules. mdpi.comresearchgate.net This directional, non-covalent interaction is a key factor in guiding the self-assembly and crystal packing of these coordination compounds.

Comparative Coordination Chemistry with Thione Analogues

A comparison between this compound and its thione analogue, 1,3-Dihydro-1-methyl-2H-imidazole-2-thione (methimazole), highlights the fundamental differences imparted by selenium versus sulfur. These differences arise from selenium's larger atomic radius, lower electronegativity, and greater polarizability compared to sulfur. nih.gov

Bonding: As expected from the difference in covalent radii, M-Se bonds are consistently longer than M-S bonds in analogous complexes. For example, in comparable Fe(II) complexes, Fe-Se bonds are around 2.45-2.51 Å, whereas Fe-S bonds are in the range of 2.34-2.40 Å. rsc.org

Electronic Effects: The electronic consequences of this substitution are significant. Electrochemical studies on isostructural iron(II) and copper(I) complexes have shown that the selone ligand is a stronger electron donor than the thione. rsc.orgresearchgate.net This results in metal centers in selone complexes being more electron-rich, which is reflected in their redox properties. For instance, the Fe(II)/Fe(III) reduction potential is lower (more negative) in the selone complexes than in the thione counterparts, indicating that the Fe(II) center is more easily oxidized when coordinated to the more donating selone ligand. rsc.org

Reactivity and Stability: While methimazole exists predominantly in the thione form, its selenium analogue was initially suggested to favor the selenol tautomer, which readily oxidizes to a diselenide. nih.gov However, subsequent studies have provided evidence that for N-alkylated derivatives such as this compound, the selone tautomer is indeed the more stable form, analogous to the thione. figshare.com

This comparative analysis underscores that while the selone and thione ligands produce structurally similar complexes, the substitution of sulfur with selenium provides a powerful tool for tuning the electronic properties, such as redox potentials, of the resulting metal complexes.

Catalytic Applications

1,3-Dihydro-1-methyl-2H-imidazole-2-selone as a Ligand in Catalysis

The efficacy of this compound in catalysis stems from its role as a ligand that can coordinate with various metal centers. The resulting metal complexes often exhibit enhanced catalytic activity and selectivity compared to their precursors.

Precursors for Homogeneous Catalysts

This compound and its derivatives are effective precursors for the synthesis of homogeneous catalysts. By coordinating with transition metals such as gold, they form stable complexes that are soluble in reaction media, facilitating catalytic processes in a single phase. The formation of these complexes is a critical first step in harnessing the catalytic potential of the selone ligand. For instance, gold(I) complexes featuring imidazole-2-selone ligands have been synthesized and characterized, demonstrating the viability of these compounds as building blocks for sophisticated catalytic systems.

Role in Supported or Heterogeneous Catalysis

While direct applications of this compound in supported or heterogeneous catalysis are still an emerging area of research, the principles of immobilizing analogous N-heterocyclic carbene (NHC) complexes suggest a promising future. The functionalization of the imidazole (B134444) backbone allows for the grafting of these selone ligands onto solid supports such as polymers or silica. This immobilization would render the catalyst easily separable from the reaction mixture, enhancing its recyclability and industrial applicability. Research into creating such heterogeneous catalysts from imidazole-2-selone precursors is an active field of investigation.

Specific Catalytic Transformations

Complexes derived from this compound have shown promise in mediating a variety of specific chemical reactions.

Reduction Reactions (e.g., Nitroarene Reduction)

While direct catalysis by this compound in reduction reactions is not extensively documented, closely related systems highlight its potential. Gold complexes bearing pyridine-based selone ligands have been shown to be efficient catalysts for the reduction of nitroarenes to their corresponding anilines. This suggests that gold complexes of this compound could exhibit similar catalytic activity in such important industrial transformations. The selone ligand plays a crucial role in modulating the electronic properties of the metal center, thereby facilitating the electron transfer steps required for the reduction process.

Polymerization Reactions

The application of this compound in polymerization reactions is a developing field. The analogous N-heterocyclic carbenes (NHCs) are well-established as powerful catalysts for various polymerization processes, including ring-opening polymerization. Given the electronic similarities between NHCs and their selone counterparts, it is hypothesized that metal complexes of this compound could also serve as effective polymerization catalysts. Further research is required to explore and validate this potential application.

Other Organic Transformations

A notable application of 1,3-dialkylimidazole-2-selones, a class of compounds to which this compound belongs, is in the oxidative carbonylation of amines. researchgate.netcjcatal.com These compounds have been successfully employed as catalysts for the synthesis of ureas from amines and carbon monoxide. cjcatal.com This reaction provides a greener alternative to traditional methods that often use toxic reagents like phosgene. The use of imidazole-2-selones as catalysts in this process avoids the unpleasant and toxic odors associated with elemental selenium-catalyzed carbonylations. cjcatal.com

Table 1: Catalytic Performance of 1,3-Dialkylimidazole-2-selones in the Oxidative Carbonylation of Aniline

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) |

| 1,3-Dimethylimidazole-2-selone | Ionic Liquid | 120 | 3.0 | 5 | 100 | 97 |

| 1,3-Diethylimidazole-2-selone | Ionic Liquid | 120 | 3.0 | 5 | 100 | 95 |

| 1,3-Dibutylimidazole-2-selone | Ionic Liquid | 120 | 3.0 | 5 | 100 | 96 |

Data sourced from a study on the oxidative carbonylation of aromatic amines. researchgate.net

Mechanistic Studies of Catalytic Cycles

While direct mechanistic studies on catalytic cycles involving this compound are not extensively documented, valuable insights can be extrapolated from the well-established mechanisms of related N-heterocyclic carbene (NHC) and N-heterocyclic thione complexes, particularly in palladium-catalyzed cross-coupling reactions.

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Heck reaction, generally involves three key steps: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination. academie-sciences.fr The ligand plays a crucial role in each of these steps by modulating the electronic and steric environment of the metal center.

Oxidative Addition: The initial step involves the reaction of a low-valent metal species, typically Pd(0), with an organic halide. The strong σ-donating ability of NHC ligands, and by extension, imidazole-2-selones, can facilitate this step by increasing the electron density on the palladium center, thereby promoting its insertion into the carbon-halogen bond. uobasrah.edu.iq

Transmetalation: In reactions like the Suzuki-Miyaura coupling, this step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound) to the palladium center. The ligand can influence the rate and efficiency of this step.

Reductive Elimination: This is the final step where the coupled product is formed, and the active Pd(0) catalyst is regenerated. The steric bulk of the ligand can promote reductive elimination by creating a more crowded coordination sphere around the metal. whiterose.ac.uk

Theoretical studies on the related compound 1,3-dihydro-1-methyl-2H-imidazole-2-selenol (MSeI) have elucidated its antioxidant mechanism, which involves a catalytic regeneration of the selenol. researchgate.net This suggests the potential for the selenium atom in this compound to participate in redox processes within a catalytic cycle.

The table below outlines the proposed elementary steps in a hypothetical palladium-catalyzed cross-coupling reaction where L represents the this compound ligand.

| Step | Description | Proposed Role of this compound (L) |

| Catalyst Activation | Formation of the active Pd(0) species from a Pd(II) precatalyst. | The ligand (L) stabilizes the Pd(0) species, preventing aggregation and decomposition. |

| Oxidative Addition | Pd(0) inserts into the R-X bond to form a Pd(II) intermediate, [L-Pd(R)(X)]. | The strong σ-donating nature of the ligand facilitates this step by increasing the electron density on the Pd(0) center. |

| Transmetalation | Transfer of the R' group from a transmetalating agent to the palladium center, forming [L-Pd(R)(R')]. | The ligand's electronic properties can influence the rate of this transfer. |

| Reductive Elimination | The coupled product R-R' is eliminated, regenerating the Pd(0) catalyst. | The steric bulk of the ligand can promote this final step. |

Ligand Design and Tunability for Enhanced Catalytic Performance

The performance of a catalyst is intricately linked to the design of its ligands. The structure of this compound offers several avenues for modification to fine-tune its properties for specific catalytic applications. The tunability of NHC ligands, which are structural analogues, has been a key factor in their widespread success in catalysis. researchgate.net

Steric and Electronic Tuning: The substituents on the imidazole ring can be systematically varied to alter the steric and electronic properties of the ligand. For instance, introducing bulkier groups on the nitrogen atoms can enhance the stability of the metal complex and promote the reductive elimination step in cross-coupling reactions. whiterose.ac.uk The electronic properties can be modified by introducing electron-donating or electron-withdrawing groups, which in turn influences the σ-donating ability of the ligand and the reactivity of the metal center. uobasrah.edu.iq

Research on selenium-containing N-heterocyclic carbenes has shown that functionalizing the NHC with selenium donor side arms can lead to improved catalytic properties of their metal complexes. researchgate.net This suggests that the inherent selenium atom in this compound is a valuable feature for catalytic applications.

Impact of Ligand Modification on Catalytic Activity:

The following table summarizes the potential effects of modifying the structure of this compound on its catalytic performance, based on principles established for related NHC ligands.

| Modification | Effect on Ligand Properties | Potential Impact on Catalysis |

| Increasing steric bulk of N-substituents | Increases the Tolman cone angle. | Enhances catalyst stability; may accelerate reductive elimination. |

| Introducing electron-donating groups on the imidazole backbone | Increases the electron-donating ability of the ligand. | May accelerate oxidative addition; can stabilize the metal center. |

| Introducing electron-withdrawing groups on the imidazole backbone | Decreases the electron-donating ability of the ligand. | May facilitate reductive elimination from electron-rich metal centers. |

| Modification of the selenium moiety | Alters the coordination properties and redox potential. | Could open new catalytic pathways or enhance existing ones. |

The development of versatile catalyst platforms bearing imidazole pendants for cross-coupling reactions under mild conditions highlights the potential of the imidazole scaffold in ligand design. sjsu.edu By applying similar design principles to this compound, it is plausible to develop highly efficient and selective catalysts for a range of organic transformations.

Exploration of Biological Interactions and Molecular Mechanisms

Role as a Selenoamino Acid Analogue (e.g., Selenoneine)

While not a direct amino acid, 1,3-Dihydro-1-methyl-2H-imidazole-2-selone shares a core structural feature with the naturally occurring selenoamino acid analogue, selenoneine (B15363128): a selenium-containing imidazole (B134444) ring. cymitquimica.commdpi.com Selenoneine, identified as a major form of organic selenium in tuna, is the selenium counterpart of ergothioneine (B1671048) and exhibits potent antioxidant properties. nih.govresearchgate.net It is chemically identified as 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine. nih.govnih.gov

The analogy between this compound and selenoneine stems from this shared imidazole-2-selone motif. This structural similarity suggests that this compound may mimic some of the biological functions of selenoneine, particularly its antioxidant activities. The presence of the selone group (C=Se) in both molecules is critical to their reactivity and potential to engage in redox cycling, a key aspect of their antioxidant and protective mechanisms. cymitquimica.comresearchgate.net

A structural comparison highlights the key similarities and differences between the two molecules.

| Feature | This compound | Selenoneine |

|---|---|---|

| Core Heterocycle | Imidazole | Imidazole |

| Selenium Position | Position 2 (as selone/selenol) | Position 2 (as selone/selenol) |

| Substituent at N-1 | Methyl group (-CH₃) | N/A (part of the histidine backbone) |

| Substituent at C-4/C-5 | None | Trimethylated amino acid side chain (from L-histidine) |

| Overall Character | Simple synthetic organoselenium compound | Complex, naturally occurring amino acid derivative |

Antioxidant Mechanisms at the Molecular Level

The antioxidant capacity of organoselenium compounds like this compound is a central area of research. The selenium atom can exist in various oxidation states, enabling it to act as a renewable scavenger of reactive oxygen species.

Theoretical studies using density functional theory (DFT) have been performed to elucidate the antioxidant mechanism of the selenol tautomer, 1,3-dihydro-1-methyl-2H-imidazole-2-selenol (MSeI), at a molecular level. researchgate.net The proposed mechanism involves a synchronous, stepwise process where the selenol acts as a catalyst. A key step is the reaction with ROS to form an oxidized selenium species, which is then regenerated. The cycle allows a single molecule to neutralize multiple ROS molecules, making it an efficient antioxidant. nih.gov This catalytic regeneration is crucial for its function in mitigating oxidative stress. researchgate.net

The general pathway can be summarized as:

The reduced selenol form (R-SeH) reacts with a reactive oxygen species (e.g., a peroxide, ROOH), becoming oxidized to a selenenic acid (R-SeOH).

The selenenic acid reacts with a thiol, such as glutathione (B108866) (GSH), to form a selenenyl sulfide (B99878) (R-Se-SG).

The selenenyl sulfide is then reduced by a second glutathione molecule, regenerating the original selenol (R-SeH) and producing glutathione disulfide (GSSG).

This process effectively transfers the oxidizing potential of ROS to the glutathione pool.

The compound exhibits the potential to act as a mimic of the selenoenzyme glutathione peroxidase (GPx). nih.gov GPx enzymes are critical components of the cellular antioxidant defense system, catalyzing the reduction of peroxides at the expense of glutathione. nih.gov The ability of this compound to mimic this activity is attributed to the selenium center, which performs a redox cycle analogous to that of the selenocysteine (B57510) residue in the active site of native GPx. nih.govnih.gov

The mechanism of well-studied GPx mimics like ebselen (B1671040) provides a model for how this compound likely functions. nih.gov This catalytic cycle involves the selenol form of the molecule reacting with a peroxide. The resulting oxidized selenium intermediate then reacts with two equivalents of glutathione (GSH) to regenerate the active selenol and produce oxidized glutathione (GSSG). This GPx-like activity allows it to catalytically detoxify harmful peroxides. nih.gov

A primary substrate for GPx and its mimetics is hydrogen peroxide (H₂O₂), a major ROS produced during cellular metabolism. nih.gov this compound is capable of directly or catalytically reducing H₂O₂ to water, thereby preventing its conversion into more damaging radicals like the hydroxyl radical (•OH). The core reaction of the catalytic cycle is:

R-SeH + H₂O₂ → R-SeOH + H₂O

The resulting selenenic acid (R-SeOH) is then recycled back to the active selenol (R-SeH) by glutathione, as described in the GPx mimetic pathway. This targeted reduction of H₂O₂ is a key component of its protective antioxidant effect. nih.gov

Enzyme Inhibition Studies and Molecular Targets

In addition to its antioxidant activities, this compound has been investigated for its potential as an enzyme inhibitor. impurity.com

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications. nih.govopenmedicinalchemistryjournal.com Consequently, inhibitors of aldose reductase are of significant therapeutic interest. frontiersin.org

While direct studies on this compound as an aldose reductase inhibitor are limited, numerous compounds containing an imidazole scaffold have been designed and evaluated for this purpose. nih.gov Aldose reductase inhibitors typically possess a polar, anionic binding group that interacts with a specific site in the enzyme's active pocket, along with a hydrophobic region that forms additional interactions. mdpi.com

The proposed mechanism for imidazole-based inhibitors involves the interaction of the imidazole ring and other functional groups with key amino acid residues in the enzyme's active site, such as Trp111, Tyr48, and His110. These interactions block the binding of the substrate (glucose), thereby inhibiting the enzymatic reaction. Given its structure, it is plausible that this compound could fit into the active site of aldose reductase, although specific inhibitory data is not extensively documented.

The table below shows the inhibitory concentrations (IC₅₀) for various imidazole-based compounds against aldose reductase, illustrating the potential of this chemical class.

| Compound Class | Example Inhibitor | Aldose Reductase IC₅₀ (µM) | Reference |

|---|---|---|---|

| Chromene-3-imidazole amino acid conjugates | Compound 15e | 0.031 ± 0.082 | nih.gov |

| Chromene-3-imidazole amino acid conjugates | General Range | 0.031 to 4.29 | nih.gov |

| Imidazo[2,1-b]thiazole derivatives | Compound 3d | Expressed as 25.41% inhibition at 10⁻⁴ M | nih.gov |

| Imidazo[2,1-b]thiazole derivatives | Compound 3e | Expressed as 21.31% inhibition at 10⁻⁴ M | nih.gov |

Note: Data for this compound is not available in the cited literature; this table serves to demonstrate the established activity of the broader imidazole class of compounds.

Cholinesterase Inhibition Pathways

Direct studies on the cholinesterase-inhibiting properties of this compound are not extensively documented in current literature. However, the behavior of the parent imidazole ring and its derivatives provides insight into potential interactions. Imidazole and some of its natural derivatives have been shown to possess intrinsic cholinesterase-like properties, capable of accelerating the hydrolysis of thioester substrates like acetylthiocholine (B1193921) in a concentration-dependent manner. researchgate.net

The mechanism of this catalytic activity is believed to involve the lone pair of electrons on the N-3 nitrogen of the imidazole ring, which acts as a Lewis base. researchgate.net This hypothesis is strongly supported by findings that modification at the nitrogen positions can drastically alter activity. Specifically, N-alkylation of the imidazole ring, as seen in 1-ethyl-3-methylimidazolium, has been demonstrated to cause a complete loss of this catalytic activity. researchgate.net Given that this compound is an N-alkylated imidazole derivative (specifically, methylated at the N-1 position), it can be inferred that it is unlikely to exhibit the same cholinesterase-like catalytic activity observed in unsubstituted imidazole. This suggests that the N-methylation pathway is critical in modulating this specific biological interaction.

Lactoperoxidase-Catalyzed Oxidation Inhibition

This compound belongs to a class of N,N-disubstituted selones that demonstrate significant inhibitory activity against lactoperoxidase (LPO)-catalyzed oxidation reactions. nih.gov The mechanism of this inhibition is twofold: the selone compounds can catalytically reduce the co-substrate hydrogen peroxide (H₂O₂) and can also form stable charge-transfer complexes with oxidized iodide species (I₂). nih.gov By decreasing the available concentrations of these essential co-substrates, the selones effectively halt the LPO catalytic cycle. nih.gov

Experimental and theoretical studies indicate that these selone compounds exist as zwitterions, with a positive charge on the imidazole ring and a significant negative charge on the selenium atom. nih.gov This charge distribution imparts a highly nucleophilic character to the selenium moiety, which is central to its inhibitory function. nih.gov The inhibitory potency of these selones is influenced by the substituents on the nitrogen atoms of the imidazole ring. Selones featuring methyl, ethyl, and benzyl (B1604629) substituents exhibit comparable inhibitory activities against LPO-catalyzed oxidation. nih.gov

| N-Substituted Selone Compound | IC₅₀ Value (μM) |

|---|---|

| N-Methyl Selone Derivative | 24.4 |

| N-Ethyl Selone Derivative | 22.5 |

| N-Benzyl Selone Derivative | 22.5 |

| Methimazole (B1676384) (MMI) (Reference) | ~7.9 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various N-substituted imidazole-2-selones against lactoperoxidase (LPO)-catalyzed oxidation, with the established drug Methimazole included for comparison. Data sourced from Roy et al. (2013). nih.gov

Interaction with Biomolecules (e.g., Proteins, DNA) and Associated Mechanisms

The interaction of this compound with biomolecules like proteins and DNA has not been directly characterized. However, studies on the closely related compound 1-methylimidazole (B24206) provide valuable models for potential protein-binding mechanisms. 1-methylimidazole has been shown to bind to heme proteins, such as yeast cytochrome c peroxidase. nih.govnih.gov The binding affinity and kinetics are dependent on pH, and the interaction involves the formation of a complex within cavities of the protein structure. nih.govnih.gov For instance, its binding to one peroxidase protein is a multi-phase process that involves an initial binding event followed by a conformational change in the protein. nih.govnih.gov This suggests that the 1-methylimidazole moiety, which is present in the subject compound, can facilitate interactions with protein active sites or pockets.

Regarding DNA, there is no direct evidence of this compound interaction. Research on related imidazole structures shows that the imidazole scaffold is a versatile component in molecules designed to interact with DNA. nih.gov For example, complex imidazole derivatives, often fused with other ring systems or coordinated with metal ions, can bind to DNA through intercalation or by stabilizing specific DNA structures like G-quadruplexes. nih.gov Furthermore, 1-methylimidazole serves as a synthetic precursor for pyrrole-imidazole polyamides, a class of molecules designed to bind selectively to specific sequences of double-stranded DNA. wikipedia.org These findings highlight the potential of the core structure to be incorporated into larger molecules with DNA-binding capabilities, though it does not confirm direct interaction by the standalone compound.

Structure-Activity Relationship Studies (SAR) at a Mechanistic Level

Structure-activity relationship (SAR) studies of this compound and its analogs reveal that substitutions on the imidazole ring are critical determinants of their biological activity at a mechanistic level.

A key aspect of the SAR for this class of compounds is the nature of the N-alkyl substituent and its effect on enzyme inhibition. In the context of lactoperoxidase (LPO) inhibition, the size of the alkyl group at the nitrogen position (e.g., methyl, ethyl, benzyl) does not significantly alter the inhibitory potency, with all showing similar IC₅₀ values. nih.gov However, the introduction of a hydroxyl group to the alkyl substituent, as in an N-CH₂CH₂OH group, dramatically increases the inhibitory activity by more than threefold. nih.gov This indicates that while the core selone-imidazole structure is responsible for the primary inhibitory mechanism (reduction of H₂O₂ and complexation with iodine), functional groups on the periphery can enhance binding or catalytic efficiency. nih.gov

Conversely, for cholinesterase-like activity, N-alkylation appears to be a negative modulator. The catalytic activity observed in the parent imidazole molecule is dependent on the N-3 nitrogen's ability to act as a Lewis base. N-alkylation, as present in this compound, eliminates this activity. researchgate.net

In protein binding, studies comparing imidazole to 1-methylimidazole show that the methyl group influences binding affinity. For yeast cytochrome c peroxidase, 1-methylimidazole binds with a stronger affinity than unsubstituted imidazole. nih.govnih.gov This demonstrates that the N-methyl group can contribute favorably to interactions within protein binding sites, potentially through hydrophobic or van der Waals forces. nih.gov

Collectively, these findings illustrate that the biological and molecular interactions of this compound are mechanistically dictated by the interplay between the nucleophilic selenium atom and the specific substitutions on the imidazole ring.

Advanced Research Directions and Future Perspectives

Development of Novel Derivatives and Functionalized Selones

The functionalization of the imidazole-2-selone core is a primary area of ongoing research, aimed at tuning the molecule's electronic, steric, and coordination properties. Synthetic strategies often parallel those used for their thio-analogs, but with considerations for the higher reactivity and sensitivity of the selone group.

A common synthetic route involves the deprotonation of a corresponding N-substituted imidazole (B134444) with a strong base like butyllithium (B86547) (BuⁿLi), followed by treatment with elemental selenium and subsequent protonation with an acid. nih.govnih.gov This method has been successfully applied to synthesize various derivatives, including those with bulky substituents like mesityl or tert-butyl groups, as well as fused-ring systems like 2-seleno-1-methylbenzimidazole. nih.govnih.gov

Key research efforts are focused on:

Introducing Diverse Substituents: Attaching various alkyl, aryl, or functional groups to the nitrogen atoms (N1 and N3) of the imidazole ring. This allows for fine-tuning of solubility, stability, and coordinating ability. For example, the synthesis of 1-mesityl-1,3-dihydro-imidazole-2-selone (B12600294) demonstrates the incorporation of bulky groups that can influence crystal packing and reaction kinetics. nih.gov

Creating Bifunctional Ligands: Designing derivatives that incorporate additional donor atoms or functional moieties. This can lead to the formation of complex coordination polymers and materials with tailored properties.

Exploring Fused-Ring Architectures: Expanding the core structure by fusing it with other rings, such as benzene (B151609) rings to form benzimidazole-2-selones. nih.gov These extended π-systems can alter the photophysical and electronic properties of the molecule.

Research has confirmed that these compounds typically exist in the selone tautomeric form rather than the selenol form, a stability that is crucial for their predictable application as ligands and building blocks. nih.govnih.gov

| Derivative | Synthetic Precursor | Key Features | Reference |

| 1-Mesityl-1,3-dihydro-imidazole-2-selone | 1-Mesitylimidazole | Exists as the stable selone tautomer; features a bulky mesityl group. | nih.gov |

| 2-Seleno-1-methylbenzimidazole | 1-Methylbenzimidazole | Fused-ring system; exists as the selone tautomer. nih.gov | nih.gov |

| 2-Seleno-1-t-butylbenzimidazole | 1-t-Butylbenzimidazole | Fused-ring system with a bulky alkyl group. nih.gov | nih.gov |

Applications in Materials Science

The unique electronic properties and strong coordinating ability of the selenium atom in imidazole-2-selones make them highly promising for various applications in materials science.

One of the most direct applications of functionalized imidazole-2-selones is as single-source precursors for the synthesis of metal selenide (B1212193) (MSe) nanostructures. These precursors offer advantages in terms of controlled decomposition and the ability to form uniform nanomaterials.

For instance, the novel precursor 1,5-bis(3-methylimidazole-2-selone)pentane has been successfully used to synthesize a variety of metal selenide nanostructures, including CdSe, Bi₂Se₃, ZnSe, and PbSe. rsc.org This method allows for the production of nanoparticles with relatively uniform size and morphology. The resulting nanomaterials have potential applications in thermoelectrics and optoelectronics. rsc.org The water solubility and dispersity of these nanostructures can be enhanced by using capping agents like poly(vinyl pyrrolidone) (PVP) during the synthesis. rsc.org

The integration of imidazole-2-selone derivatives into functional materials is an area of growing interest. While direct applications are still emerging, the properties of related compounds suggest significant potential.

The incorporation of selenium can influence the electronic band structure of materials, making them suitable for optoelectronic devices. The synthesis of materials like CdSe and Bi₂Se₃ from selone precursors is a step in this direction, as these are well-known semiconductor and thermoelectric materials, respectively. rsc.org

Furthermore, the strong affinity of selenium for heavy metals, such as mercury, suggests a potential application in chemical sensing. The ability of 2-seleno-1-methylbenzimidazole to react with HgCl₂ to form a stable complex, [H(sebenzimMe)]₂HgCl₂, has been demonstrated. nih.gov This selective binding capability could be harnessed to develop sensors for detecting toxic metal ions in the environment.

Imidazole derivatives are excellent ligands for constructing coordination polymers and metal-organic frameworks (MOFs). mdpi.com The replacement of sulfur with selenium in these ligands can introduce new properties, such as altered bond strengths and redox activity. rsc.org

The design of imidazole-2-selone ligands for self-assembly with metal ions can lead to the formation of one-, two-, or three-dimensional supramolecular structures. mdpi.comrsc.org These metallo-supramolecular polymers are of interest for their potential applications in catalysis, gas storage, and molecular electronics. The interplay between the ligand design, choice of metal ion, and coordination geometry is crucial for controlling the final architecture and function of the resulting polymer. rsc.org

Emerging Roles in Niche Academic Research Areas

Beyond materials science, 1,3-dihydro-1-methyl-2H-imidazole-2-selone and its derivatives are finding roles in specialized areas of academic research.

Bioinorganic and Medicinal Chemistry: The structural similarity of these compounds to biologically relevant molecules is a key driver of research. For example, 2-selenoimidazoles are analogues of selenoneine (B15363128), an antioxidant found in certain marine life. nih.gov Studying synthetic selones can provide insights into the biochemical roles of such natural products. Furthermore, the proven anticancer activity of related imidazole-2-thione derivatives as DNA intercalators and topoisomerase II inhibitors suggests that their selone counterparts could be promising candidates for developing new therapeutic agents. nih.gov

Heavy Metal Sequestration: The high affinity of selenium for "soft" heavy metals like mercury makes selones potential agents for studying toxicology and bioremediation. The formation of stable mercury-selone complexes provides a basis for developing new strategies to sequester or detect toxic metals. nih.gov

Challenges and Opportunities in Imidazole-2-selone Research

Despite the promising outlook, the field faces several challenges that also represent significant research opportunities.

Challenges:

Air Sensitivity: A primary challenge is the oxidative instability of some selones. They can be susceptible to aerobic oxidation, which converts them into the corresponding diselenides. nih.gov This requires careful handling under inert atmospheres and can complicate synthesis and application.